molecular formula C21H22N2O3S B11343230 N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-3-propoxybenzamide

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-3-propoxybenzamide

Cat. No.: B11343230
M. Wt: 382.5 g/mol
InChI Key: WOJUAXXVLZHPLF-UHFFFAOYSA-N
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Description

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-3-propoxybenzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

The synthesis of N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-3-propoxybenzamide typically involves the reaction of 4-methoxyphenyl thiazole with 3-propoxybenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Chemical Reactions Analysis

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-3-propoxybenzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-3-propoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-3-propoxybenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors in biological systems, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-3-propoxybenzamide can be compared with other thiazole derivatives such as:

These compounds share the thiazole core structure but differ in their substituents and specific biological activities, highlighting the versatility and importance of thiazole derivatives in medicinal chemistry.

Properties

Molecular Formula

C21H22N2O3S

Molecular Weight

382.5 g/mol

IUPAC Name

N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]-3-propoxybenzamide

InChI

InChI=1S/C21H22N2O3S/c1-3-11-26-19-6-4-5-16(12-19)20(24)22-13-17-14-27-21(23-17)15-7-9-18(25-2)10-8-15/h4-10,12,14H,3,11,13H2,1-2H3,(H,22,24)

InChI Key

WOJUAXXVLZHPLF-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NCC2=CSC(=N2)C3=CC=C(C=C3)OC

Origin of Product

United States

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